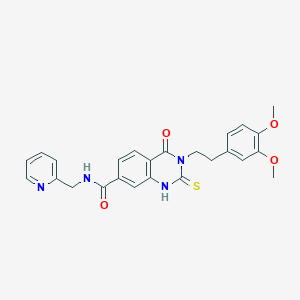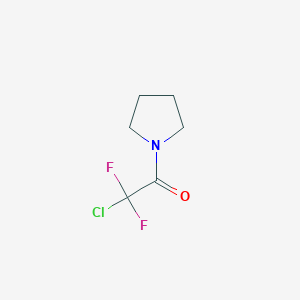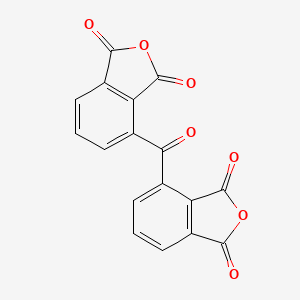
5-Methyl-2-triethylsilylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-triethylsilylfuran is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the triethylsilyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the field of organosilicon chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-triethylsilylfuran typically involves the reaction of 5-methylfuran with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride. The general reaction scheme is as follows:
5-Methylfuran+Triethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-triethylsilylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield different furan-based products.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-methyl-2-furancarboxylic acid, while reduction could produce 5-methyl-2-furanmethanol.
Aplicaciones Científicas De Investigación
5-Methyl-2-triethylsilylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-triethylsilylfuran involves its interaction with molecular targets through its furan ring and triethylsilyl group. The furan ring can participate in π-π interactions, while the triethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-trimethylsilylfuran: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
2,5-Dimethylfuran: Lacks the silyl group but has two methyl groups on the furan ring.
5-Methyl-2-furancarboxylic acid: Contains a carboxyl group instead of a silyl group.
Uniqueness
5-Methyl-2-triethylsilylfuran is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
1578-30-9 |
|---|---|
Fórmula molecular |
C11H20OSi |
Peso molecular |
196.36 g/mol |
Nombre IUPAC |
triethyl-(5-methylfuran-2-yl)silane |
InChI |
InChI=1S/C11H20OSi/c1-5-13(6-2,7-3)11-9-8-10(4)12-11/h8-9H,5-7H2,1-4H3 |
Clave InChI |
XKXVBWKDVLRGPY-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=CC=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
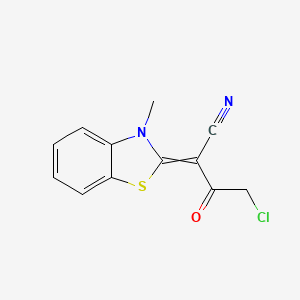
![ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14117624.png)
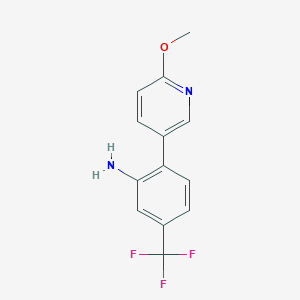
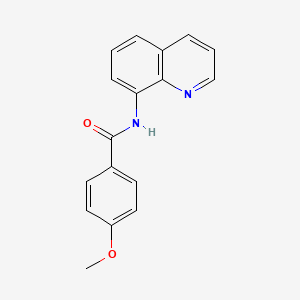
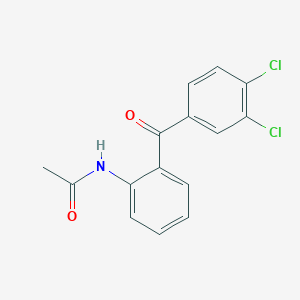
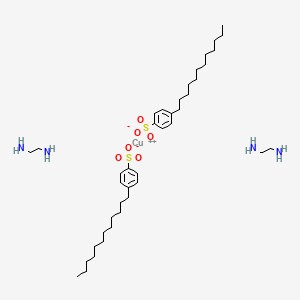

![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117671.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14117673.png)
